Thalidomide-5-(C6-amine) is synthesized from thalidomide through various chemical modifications. It falls under the category of immunomodulatory drugs due to its ability to influence immune responses. Its primary application lies in oncology and immunology, where it acts as a modulator of immune cell activity, enhancing the body’s response to malignancies and inflammatory conditions .
The synthesis of Thalidomide-5-(C6-amine) typically involves several organic reactions to introduce an amine group at the 5-position of the thalidomide structure. Common synthetic routes include:
The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity levels.
Thalidomide-5-(C6-amine) features a complex molecular structure that includes:
The molecular formula can be represented as , with a molecular weight of approximately 273.28 g/mol. The structural configuration allows for specific interactions with biological targets, particularly cereblon, which is crucial for its mechanism of action .
Thalidomide-5-(C6-amine) undergoes various chemical reactions:
These reactions are critical for modifying the compound for specific therapeutic applications.
Thalidomide-5-(C6-amine) exerts its effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. The mechanism involves:
This mechanism underlies its therapeutic efficacy in treating cancers like multiple myeloma.
Thalidomide-5-(C6-amine) exhibits several notable physical and chemical properties:
Chemical properties include reactivity with electrophiles due to the presence of the amine group, making it suitable for further modifications .
Thalidomide-5-(C6-amine) has several significant applications:
Thalidomide, initially introduced in the 1950s as a sedative with purported anti-emetic properties, was withdrawn from clinical use due to severe teratogenic effects causing limb deformities in thousands of infants born to mothers who took the drug during pregnancy [10]. Despite this tragic history, scientific interest in thalidomide revived in the 1960s when it demonstrated immunomodulatory and anti-inflammatory properties in erythema nodosum leprosum (ENL), an inflammatory complication of leprosy [2]. The molecular renaissance of thalidomide began in 2010 when cereblon (CRBN) was identified as its primary biological target, fundamentally shifting scientific understanding from viewing it as a mere therapeutic agent to recognizing it as a modulator of E3 ubiquitin ligase function [9].
The structural derivatives of thalidomide—lenalidomide and pomalidomide—emerged as clinically superior agents with enhanced immunomodulatory properties, particularly for multiple myeloma treatment. These compounds, collectively termed Immunomodulatory Drugs (IMiDs), demonstrated that small molecules could reprogram the specificity of the CRL4CRBN E3 ubiquitin ligase complex. In 2014, crystallographic studies revealed that IMiDs bind CRBN and induce neosubstrate recruitment, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and proteasomal degradation [2] [4]. This mechanistic breakthrough transformed thalidomide from a therapeutic agent into a foundational chemical scaffold for targeted protein degradation (TPD) technologies.
Table 1: Evolution of Thalidomide-Based Protein Degradation Tools
Compound | Key Structural Modification | Year | Significance in TPD |
---|---|---|---|
Thalidomide | Parent compound | 1954 | Marketed sedative/anti-emetic; teratogenicity discovered 1961 |
Lenalidomide | Amino substitution at C4 position | 2004 | Improved anti-myeloma activity; reduced neurotoxicity |
Pomalidomide | Deeper glutarimide pocket binding | 2013 | Enhanced IKZF1/3 degradation potency |
Thalidomide-5-(C6-amine) | C5-position amine functionalization | ~2018 | Enables covalent PROTAC assembly via solvent-exposed vector |
The development of Thalidomide-5-(C6-amine) represents a strategic advancement in this evolutionary trajectory. Unlike parent IMiDs, this derivative incorporates a terminal amine group at the C5 position of the phthalimide ring—a solvent-exposed region identified through crystallography as amenable to chemical modification without disrupting CRBN binding [4] [9]. This specific functionalization transformed thalidomide from a molecular glue into a versatile PROTAC (Proteolysis-Targeting Chimera) building block, enabling controlled linkage to target protein ligands while preserving E3 ligase engagement.
Thalidomide-5-(C6-amine) functions as a high-affinity molecular recruiter of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4), specifically through its substrate receptor protein cereblon (CRBN). The compound binds within a tri-Trp pocket (Trp380, Trp386, Trp400) in the C-terminal domain of CRBN through its glutarimide moiety, forming critical hydrogen bonds with His380 and Trp382 via the glutarimide carbonyls and amide nitrogen [2]. The phthalimide ring projects toward solvent-accessible regions, with the C5 position strategically functionalized with an amine-terminated alkyl chain.
Crystallographic studies of the DDB1-CRBN complex bound to IMiDs demonstrate that the C5 position of the phthalimide ring resides approximately 18Å from a conserved Zn2+ binding site coordinated by Cys326, Cys329, Cys394, and Cys397 in human CRBN [2]. This positioning places the amine group of Thalidomide-5-(C6-amine) in a solvent-exposed environment, enabling conjugation chemistry without perturbing the buried glutarimide-CRBN interactions essential for binding. The amine functionality serves as a versatile chemical handle for coupling to target-binding warheads via amide bond formation or other biocompatible linkages.
Table 2: Molecular Interactions of Thalidomide-5-(C6-amine) with CRBN
Interaction Type | Residue(s) | Chemical Group | Functional Significance |
---|---|---|---|
Hydrogen Bonding | His380 | Glutarimide C2 carbonyl | Anchors glutarimide orientation |
Hydrogen Bonding | Trp382 | Glutarimide N1 amide | Stabilizes planar glutarimide conformation |
Van der Waals | Trp382, Trp388, Phe402 | Glutarimide aliphatic face | Creates hydrophobic enclosure |
Water-mediated H-bond | His359 | Phthalimide C1 carbonyl | Stabilizes phthalimide positioning |
Solvent exposure | N/A | C5-amine group | Permits linker attachment without steric clash |
The biochemical significance of Thalidomide-5-(C6-amine) lies in its ability to maintain CRBN's ubiquitin ligase functionality while providing a synthetic vector for PROTAC construction. Unlike early-generation IMiDs that promiscuously degrade zinc-finger transcription factors (e.g., IKZF1/3, ZFP91), strategic modifications at the C5 position have been shown to reduce off-target degradation while preserving on-target ubiquitination activity [7]. This selectivity enhancement occurs because the C5 substituent sterically impedes recruitment of certain endogenous zinc-finger proteins to the CRBN-ligand interface, particularly those requiring interactions near the Q147 residue of IKZF1 [7]. The hexyl-amine spacer (C6) provides optimal distance from the phthalimide core, minimizing potential steric hindrance with CRBN surface residues during ternary complex formation.
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in chemical biology and therapeutic development, employing heterobifunctional molecules to induce proximity between target proteins and E3 ubiquitin ligases. Thalidomide-5-(C6-amine) has emerged as a critical component in this technology due to its favorable chemical and biological properties as a CRBN recruiter. The terminal amine group enables efficient conjugation to target protein ligands via two primary strategies:
These synthetic approaches allow rapid assembly of PROTAC libraries for structure-activity relationship studies. The commercial availability of Thalidomide-5-(C6-amine) (CAS 1950635-17-2) has accelerated PROTAC development, with suppliers like BroadPharm and AxisPharm offering gram-scale quantities at >95% purity [1] [5]. The compound serves as a superior alternative to first-generation CRBN ligands like pomalidomide due to its optimized exit vector geometry. While pomalidomide-based PROTACs typically attach linkers at the N-alkyl position of the isoindolinone ring, potentially compromising CRBN binding affinity, Thalidomide-5-(C6-amine) utilizes the solvent-exposed C5 position identified through crystallography as chemically tolerant to modifications [4] [7].
The strategic importance of Thalidomide-5-(C6-amine) in PROTAC design is underscored by its role in reducing off-target effects. Conventional IMiD-based PROTACs often exhibit collateral degradation of zinc-finger (ZF) proteins due to residual molecular glue activity. However, PROTACs incorporating C5-modified thalidomide analogues demonstrate significantly reduced off-target degradation while maintaining potent on-target activity [7]. This selectivity enhancement was validated through comprehensive proteomic studies showing diminished ZF degradation signatures when appropriate C5 substituents were incorporated. For example, an anaplastic lymphoma kinase (ALK)-targeting PROTAC developed using a C5-optimized thalidomide analogue exhibited enhanced degradation potency (DC50 < 10 nM) with minimal off-target ZF degradation compared to pomalidomide-based counterparts [7].
Table 3: Synthetic Strategies for Thalidomide-5-(C6-amine)-Based PROTACs
Conjugation Method | Reaction Partners | Typical Yield | Advantages |
---|---|---|---|
NHS Ester Aminolysis | NHS-activated carboxylic acid on target ligand | 60-85% | Mild conditions; minimal epimerization |
Carbodiimide Coupling | Carboxylic acid + EDC/HATU | 50-75% | Broad commercial availability of reagents |
Reductive Amination | Aldehyde-containing ligands | 30-60% | Orthogonal to other functional groups |
Click Chemistry | Azide-functionalized ligands via CuAAC | 70-90% | High chemoselectivity; biocompatible |
The chemical versatility of Thalidomide-5-(C6-amine) extends beyond simple PROTAC construction. Its amine functionality serves as an anchor point for inserting polyethylene glycol (PEG) spacers of varying lengths, enabling systematic optimization of linker geometry. Derivatives like Thalidomide-5-(PEG4-amine) (MW 520.5) and Thalidomide-5-(PEG2-amine) (MW 432.4) are commercially available, allowing medicinal chemists to rapidly explore spacer effects on ternary complex formation and degradation efficiency without de novo synthesis [5]. This modular approach accelerates PROTAC optimization cycles and facilitates the development of degraders with improved membrane permeability and pharmacokinetic properties.
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: